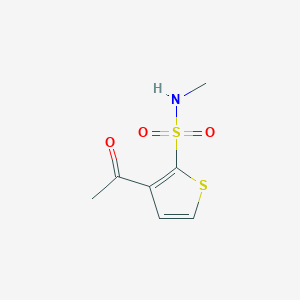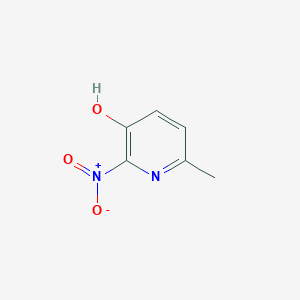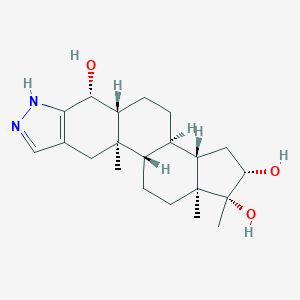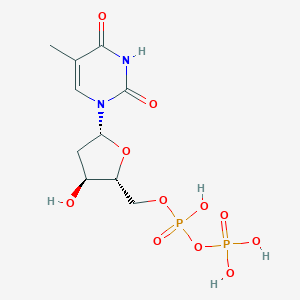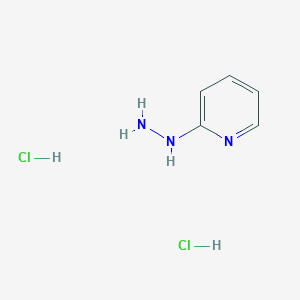
Dihydrochlorure de 2-hydrazinopyridine
Vue d'ensemble
Description
2-Hydrazinopyridine dihydrochloride is a chemical compound with the molecular formula C5H7N3·2HCl. It is a derivative of pyridine, featuring a hydrazine group attached to the second position of the pyridine ring. This compound is known for its reactivity and is used in various chemical and biological applications.
Applications De Recherche Scientifique
2-Hydrazinopyridine dihydrochloride has a wide range of applications in scientific research:
Analyse Biochimique
Biochemical Properties
2-Hydrazinopyridine dihydrochloride is known to be an irreversible inhibitor of copper amine oxidases (CAOs) . It interacts directly at the C5 position of the TPQ cofactor, yielding an intense chromophore .
Cellular Effects
Its role as an irreversible inhibitor of CAOs suggests that it may have significant effects on cellular processes mediated by these enzymes .
Molecular Mechanism
The molecular mechanism of 2-Hydrazinopyridine dihydrochloride involves its interaction with the TPQ cofactor of CAOs . By binding directly to the C5 position of the TPQ cofactor, 2-Hydrazinopyridine dihydrochloride inhibits the activity of CAOs .
Metabolic Pathways
2-Hydrazinopyridine dihydrochloride is not a naturally occurring metabolite and is only found in individuals exposed to this compound or its derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Hydrazinopyridine dihydrochloride can be synthesized through several methods. One common approach involves the nucleophilic substitution of halogen atoms in pyridines or their N-oxides by reaction with hydrazine hydrate. This reaction typically occurs in solvents such as pyridine, dioxane, ethanol, acetonitrile, tetrahydrofuran (THF), dimethylformamide (DMF), or methylene chloride, within a temperature range of 0-150°C .
Industrial Production Methods: Industrial production of 2-hydrazinopyridine dihydrochloride often involves the reduction of corresponding diazonium salts. This method is efficient and scalable, making it suitable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Hydrazinopyridine dihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions typically use hydrazine hydrate as a reagent.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield pyridine derivatives, while reduction can produce various hydrazine-containing compounds .
Mécanisme D'action
The mechanism of action of 2-hydrazinopyridine dihydrochloride involves its interaction with specific molecular targets. For example, it acts as an irreversible inhibitor of copper amine oxidases by reacting directly at the C5 position of the TPQ cofactor, forming a stable adduct . This interaction disrupts the enzyme’s activity, providing insights into its catalytic mechanism and potential therapeutic applications .
Comparaison Avec Des Composés Similaires
- 2-Hydrazinopyridine
- 4-Hydrazinopyridine hydrochloride
- 2-Hydrazinobenzothiazole
- 2-Hydrazino-4-phenylthiazole
Comparison: 2-Hydrazinopyridine dihydrochloride is unique due to its specific reactivity and stability as a dihydrochloride salt. Compared to other hydrazinopyridine derivatives, it offers distinct advantages in terms of solubility and ease of handling in various chemical reactions .
Propriétés
IUPAC Name |
pyridin-2-ylhydrazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3.2ClH/c6-8-5-3-1-2-4-7-5;;/h1-4H,6H2,(H,7,8);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUVYLXNNAGHJDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20211479 | |
| Record name | 2-Pyridone hydrazone dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20211479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62437-99-4 | |
| Record name | 2-Pyridone hydrazone dihydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062437994 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Pyridone hydrazone dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20211479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-pyridone hydrazone dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.747 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2-hydrazinopyridine dihydrochloride interact with technetium and rhenium, and what are the structural implications?
A1: 2-Hydrazinopyridine dihydrochloride acts as a reducing agent for perrhenate, molybdate, and pertechnetate. [, ] This reduction leads to the formation of metal complexes where 2-hydrazinopyridine coordinates to the metal center in a unique manner. The compound exhibits bidentate coordination, binding through both a neutral and a deprotonated nitrogen atom from the hydrazine moiety, forming a five-membered ring with the metal ion. [] This interaction results in complexes with a {M(η1-NNC5H4NH(x))(η2-HNNH(y)C5H4N)} core, where M represents technetium (Tc) or rhenium (Re). []
Q2: Can you provide an example of how the structure of a rhenium complex changes upon reacting with 2-hydrazinopyridine dihydrochloride and subsequent reactions with other ligands?
A2: When perrhenate reacts with 2-hydrazinopyridine dihydrochloride, it forms [ReCl3(NNC5H4NH)(HNNC5H4N)]. [] This complex further reacts with ligands like pyridine-2-thiol, replacing the chloride ligands and leading to the formation of [Re(C5H4NS)2(NNC5H4N)(HNNC5H4N)], demonstrating the versatility of the initial 2-hydrazinopyridine-containing complex in coordinating with other ligands. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


